2-Isopropyl-5-methylphenyl 2-((4-(methylsulfonyl)-2-nitrophenyl)sulfinyl)acetate
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Overview
Description
2-Isopropyl-5-methylphenyl 2-((4-(methylsulfonyl)-2-nitrophenyl)sulfinyl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines aromatic rings with functional groups like sulfone, nitro, and ester, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methylphenyl 2-((4-(methylsulfonyl)-2-nitrophenyl)sulfinyl)acetate typically involves multiple steps:
Formation of the Phenyl Ester: The initial step involves the esterification of 2-Isopropyl-5-methylphenol with acetic acid or its derivatives under acidic conditions to form 2-Isopropyl-5-methylphenyl acetate.
Nitration: The phenyl ester is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Sulfonation: The nitrated compound undergoes sulfonation with methylsulfonyl chloride in the presence of a base such as pyridine to form the sulfone derivative.
Sulfoxidation: Finally, the sulfone derivative is oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfinyl group, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the control of reaction temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, converting it to a sulfone.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or alkylation, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides, Lewis acids (AlCl3).
Major Products
Oxidation: Conversion to sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of the nitro and sulfinyl groups can interact with biological molecules, providing insights into their mechanisms of action.
Medicine
In medicine, the compound or its derivatives could be investigated for their pharmacological properties. The sulfone and nitro groups are known to impart biological activity, potentially leading to the development of new therapeutic agents.
Industry
Industrially, this compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure allows for the development of products with specific properties and functions.
Mechanism of Action
The mechanism by which 2-Isopropyl-5-methylphenyl 2-((4-(methylsulfonyl)-2-nitrophenyl)sulfinyl)acetate exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the sulfinyl and sulfone groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-5-methylphenol: A simpler phenolic compound with antimicrobial properties.
4-(Methylsulfonyl)-2-nitrophenol: A related compound with similar functional groups but lacking the ester linkage.
2-Isopropyl-5-methylbenzenesulfonyl chloride: A sulfonyl chloride derivative used in organic synthesis.
Uniqueness
2-Isopropyl-5-methylphenyl 2-((4-(methylsulfonyl)-2-nitrophenyl)sulfinyl)acetate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure enables it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7S2/c1-12(2)15-7-5-13(3)9-17(15)27-19(21)11-28(24)18-8-6-14(29(4,25)26)10-16(18)20(22)23/h5-10,12H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDLDXNPLDJUJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(=O)CS(=O)C2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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